molecular formula C6H5N3S B13680647 5-(Thiophen-2-yl)-1H-1,2,4-triazole

5-(Thiophen-2-yl)-1H-1,2,4-triazole

Cat. No.: B13680647
M. Wt: 151.19 g/mol
InChI Key: PHEGUZUFMVZYLQ-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1H-1,2,4-triazole: is a heterocyclic compound that features a thiophene ring fused to a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with formic acid or formamide, which leads to the formation of the triazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-(Thiophen-2-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(Thiophen-2-yl)-1H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its derivatives are being explored for their potential to treat various diseases, including cancer, bacterial infections, and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its unique electronic properties make it suitable for applications in organic electronics and protective coatings .

Mechanism of Action

The mechanism of action of 5-(Thiophen-2-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit key enzymes or receptors, leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis . In cancer research, it may induce apoptosis in cancer cells by interacting with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison: 5-(Thiophen-2-yl)-1H-1,2,4-triazole is unique due to the combination of the thiophene and triazole rings, which imparts distinct electronic and structural properties.

Properties

IUPAC Name

5-thiophen-2-yl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-5(10-3-1)6-7-4-8-9-6/h1-4H,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEGUZUFMVZYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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